molecular formula C6H10Cl2N4 B6196090 1-{1H-[1,3]diazolo[1,2-a]imidazol-2-yl}methanamine dihydrochloride CAS No. 2680534-64-7

1-{1H-[1,3]diazolo[1,2-a]imidazol-2-yl}methanamine dihydrochloride

Cat. No.: B6196090
CAS No.: 2680534-64-7
M. Wt: 209.07 g/mol
InChI Key: XBCKECLBCDVYCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{1H-[1,3]diazolo[1,2-a]imidazol-2-yl}methanamine dihydrochloride is a heterocyclic compound that features a diazoloimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of a suitable catalyst and solvent . The reaction conditions often include heating and the use of an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-{1H-[1,3]diazolo[1,2-a]imidazol-2-yl}methanamine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

1-{1H-[1,3]diazolo[1,2-a]imidazol-2-yl}methanamine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-{1H-[1,3]diazolo[1,2-a]imidazol-2-yl}methanamine dihydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler heterocyclic compound with similar structural features.

    Benzimidazole: Contains a fused benzene ring, offering different chemical properties.

    Thiazole: Another heterocyclic compound with sulfur in the ring structure.

Uniqueness

1-{1H-[1,3]diazolo[1,2-a]imidazol-2-yl}methanamine dihydrochloride is unique due to its diazoloimidazole core, which imparts distinct chemical and biological properties

Properties

CAS No.

2680534-64-7

Molecular Formula

C6H10Cl2N4

Molecular Weight

209.07 g/mol

IUPAC Name

7H-imidazo[1,2-a]imidazol-6-ylmethanamine;dihydrochloride

InChI

InChI=1S/C6H8N4.2ClH/c7-3-5-4-10-2-1-8-6(10)9-5;;/h1-2,4H,3,7H2,(H,8,9);2*1H

InChI Key

XBCKECLBCDVYCA-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(NC2=N1)CN.Cl.Cl

Purity

93

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.